![molecular formula C13H21F2NO3 B7627769 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid, also known as DFP-10825, is a synthetic compound used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is important for the activation of STAT3, which plays a key role in cancer cell growth and survival.
Mecanismo De Acción
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid works by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is important for the activation of STAT3, which is a transcription factor that plays a key role in cancer cell growth and survival. By inhibiting this interaction, this compound prevents the activation of STAT3 and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of STAT3, which leads to the inhibition of cancer cell growth and survival. This compound also enhances the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases. It has also been shown to have neuroprotective effects, which may be useful in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. Another advantage is that it has been extensively studied in scientific research, which means that there is a lot of data available on its properties and effects. One limitation of using this compound in lab experiments is that it may not be effective in all types of cancer or in all patients. It may also have off-target effects that need to be carefully studied and controlled.
Direcciones Futuras
There are several future directions for research on 3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid. One direction is to study its effectiveness in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effectiveness in different types of cancer and in different patient populations. Further research is also needed to fully understand its mechanism of action and its potential side effects. Finally, there is a need for the development of more potent and selective inhibitors of the STAT3-CBP interaction, which may have even greater potential as cancer therapies.
Métodos De Síntesis
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid is synthesized through a multi-step process involving several chemical reactions. The starting material is 4,4-difluorocyclohexanecarbonyl chloride, which is reacted with propan-2-ylamine to form the intermediate 4,4-difluorocyclohexanecarbonyl-propan-2-ylamino chloride. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. This compound has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis, as well as neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
3-[(4,4-difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO3/c1-9(2)16(8-5-11(17)18)12(19)10-3-6-13(14,15)7-4-10/h9-10H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJBGCQHTASGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)
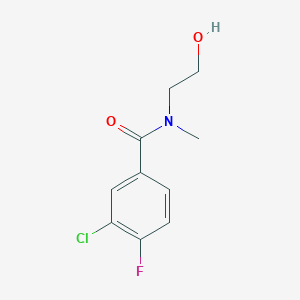
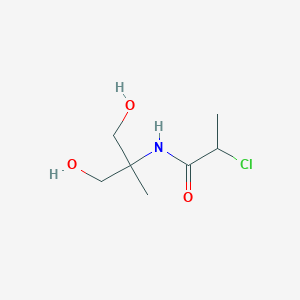
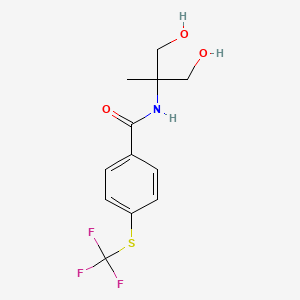
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
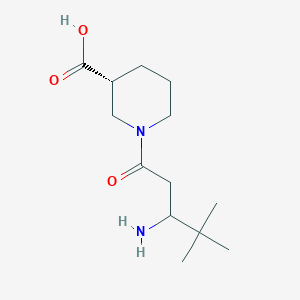
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
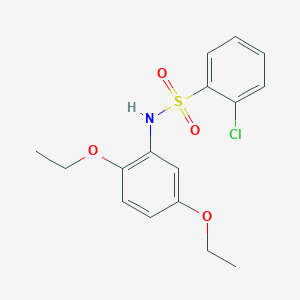
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
